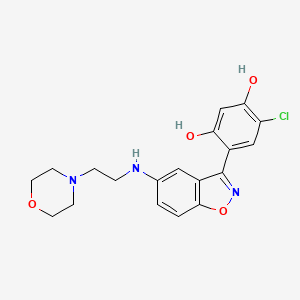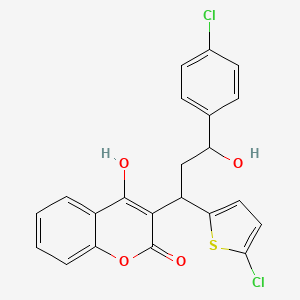
N-Formyl Maraviroc-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl Maraviroc-d6 is a deuterated form of N-Formyl Maraviroc, which is a derivative of Maraviroc. Maraviroc is a potent and selective antagonist of the CCR5 receptor, which is used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Maraviroc-d6 involves the incorporation of deuterium atoms into the Maraviroc molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a formylating agent to introduce the formyl group into the Maraviroc structure. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl Maraviroc-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of this compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Formyl Maraviroc-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the interactions of deuterated compounds with biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and chemical products with enhanced stability and efficacy.
Wirkmechanismus
N-Formyl Maraviroc-d6 exerts its effects by targeting the CCR5 receptor, a key receptor involved in the entry of HIV-1 into human cells. By binding to the CCR5 receptor, the compound prevents the interaction between the HIV-1 gp120 protein and the receptor, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism effectively blocks the entry of the virus into the cells, reducing viral replication and infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maraviroc: The parent compound, used in the treatment of CCR5-tropic HIV-1 infection.
N-Formyl Maraviroc: A non-deuterated form with similar properties but lower stability compared to the deuterated version.
Other CCR5 Antagonists: Compounds such as Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and efficacy.
Uniqueness
N-Formyl Maraviroc-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties. The incorporation of deuterium atoms results in a slower metabolic rate, making it a valuable tool in scientific research and drug development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Formyl Maraviroc-d6 can be achieved through a multi-step synthetic pathway involving the reaction of several starting materials.", "Starting Materials": [ "Maraviroc-d6", "Formic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Maraviroc-d6 is reacted with formic acid in the presence of thionyl chloride and dimethylformamide to form N-Formyl Maraviroc-d6.", "Step 2: The reaction mixture is then treated with triethylamine to neutralize any remaining acid.", "Step 3: The resulting product is purified by precipitation with methanol and filtration.", "Step 4: The filtrate is then treated with hydrochloric acid to remove any impurities.", "Step 5: The resulting solution is then treated with sodium bicarbonate to adjust the pH.", "Step 6: The product is extracted with ethyl acetate and dried over anhydrous sodium sulfate.", "Step 7: The final product, N-Formyl Maraviroc-d6, is obtained by evaporation of the solvent." ] } | |
CAS-Nummer |
1346597-31-6 |
Molekularformel |
C30H41F2N5O2 |
Molekulargewicht |
547.724 |
IUPAC-Name |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Synonyme |
4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


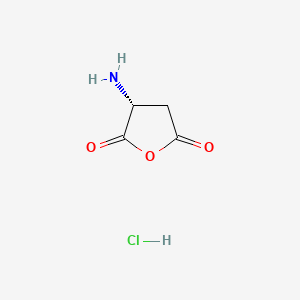
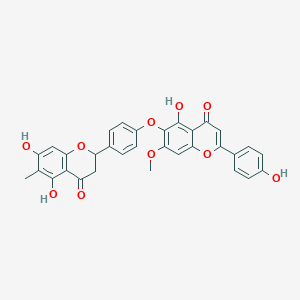
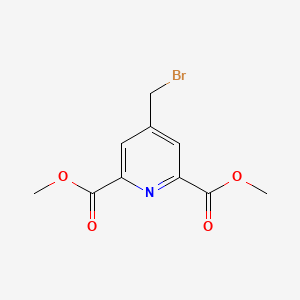
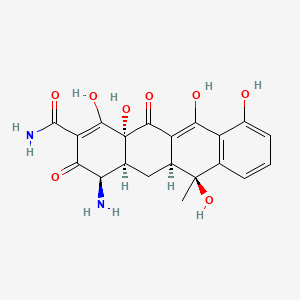
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)

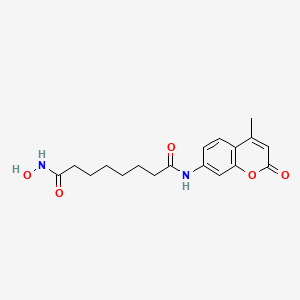
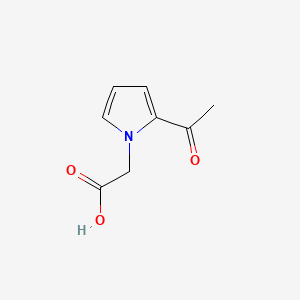
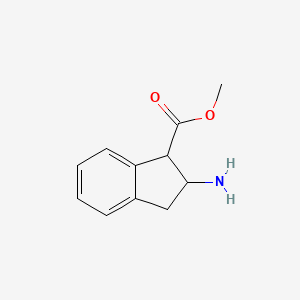
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
